

Spectroscopic Characterization of Sodium Gold Cyanide: A Technical Guide

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Compound of Interest

Compound Name: Sodium gold cyanide

CAS No.: 15280-09-8

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium gold cyanide, with the chemical formula $\text{Na}[\text{Au}(\text{CN})_2]$, is a key inorganic compound with significant applications in fields ranging from electroplating to medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for the development of new applications. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and bonding within this complex. This guide offers a detailed overview of the spectroscopic characterization of **sodium gold cyanide**, focusing on Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: Probing the Bonds of the Dicyanoaurate(I) Anion

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the bonding and geometry of the linear dicyanoaurate(I) anion, $[\text{Au}(\text{CN})_2]^-$. The vibrational modes of this anion are well-characterized and serve as a distinctive fingerprint for its identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. The key IR active vibrational modes for the $[\text{Au}(\text{CN})_2]^-$ anion are summarized in the table below.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The primary Raman active modes for the $[\text{Au}(\text{CN})_2]^-$ anion are presented in the following table.

Table 1: Summary of Vibrational Spectroscopy Data for the Dicyanoaurate(I) Anion

Vibrational Mode	Description	IR Frequency (cm ⁻¹)	Raman Shift (cm ⁻¹)
$\nu(\text{CN})$ - Symmetric Stretch	Symmetric stretching of the C \equiv N bonds	Inactive	~2163
$\nu(\text{CN})$ - Asymmetric Stretch	Asymmetric stretching of the C \equiv N bonds	~2141	Inactive
$\nu(\text{Au-C})$ - Symmetric Stretch	Symmetric stretching of the Au-C bonds	Inactive	~451
$\nu(\text{Au-C})$ - Asymmetric Stretch	Asymmetric stretching of the Au-C bonds	~340	Inactive
$\delta(\text{AuCN})$ - Bending (in-plane)	In-plane bending of the Au-C-N angle	~233	Inactive
$\delta(\text{AuCN})$ - Bending (out-of-plane)	Out-of-plane bending of the Au-C-N angle	(degenerate with in-plane)	Inactive

Note: The exact frequencies can vary slightly depending on the cation and the physical state (solid or solution) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

^{13}C NMR spectroscopy is a powerful tool for characterizing the carbon environment within the cyanide ligands of **sodium gold cyanide**. The chemical shift of the cyanide carbon is sensitive to the nature of the metal-ligand bond.

Table 2: ^{13}C NMR Spectroscopy Data for Sodium Dicyanoaurate(I)

Nucleus	Solvent	Chemical Shift (ppm)	Multiplicity
^{13}C	D_2O	~145	Singlet

Note: The chemical shift is referenced to a standard (e.g., TMS or DSS) and can be influenced by the solvent and concentration.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within the dicyanoaurate(I) complex. While $\text{Na}[\text{Au}(\text{CN})_2]$ is a white solid and its solutions are colorless, it exhibits characteristic absorptions in the ultraviolet region, which can be used for quantitative analysis.^[1]

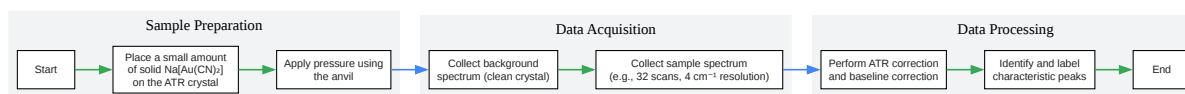
Table 3: UV-Visible Spectroscopy Data for Sodium Dicyanoaurate(I)

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Assignment
Water	~215, ~240	Not reported	Ligand-to-Metal Charge Transfer (LMCT)

Experimental Protocols

Infrared (IR) Spectroscopy Protocol (Solid State)

This protocol describes the acquisition of an IR spectrum of solid **sodium gold cyanide** using the Attenuated Total Reflectance (ATR) technique.



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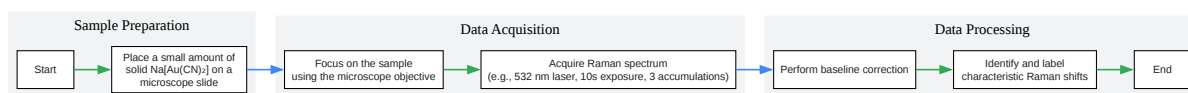
FTIR Experimental Workflow

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of finely powdered **sodium gold cyanide** onto the center of the ATR crystal.
 - Lower the press anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
 - Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

- Data Processing:
 - The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Apply an ATR correction algorithm if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.
 - Perform a baseline correction to obtain a flat baseline.
 - Identify and label the peaks corresponding to the vibrational modes of the dicyanoaurate(I) anion.

Raman Spectroscopy Protocol (Solid State)

This protocol outlines the procedure for obtaining a Raman spectrum of solid **sodium gold cyanide**.



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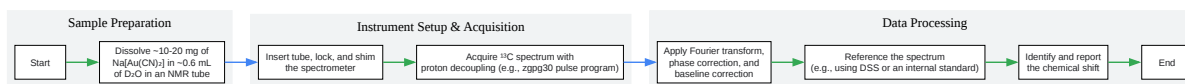
Raman Spectroscopy Workflow

- Instrument: A Raman spectrometer, often coupled with a microscope (micro-Raman).
- Sample Preparation:
 - Place a small amount of the crystalline **sodium gold cyanide** onto a clean microscope slide.
- Data Acquisition:

- Place the slide on the microscope stage and bring the sample into focus using the objective lens.
 - Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and laser power. Start with low power to avoid sample degradation.
 - Acquire the Raman spectrum. Typical parameters might include an exposure time of 10-30 seconds and 2-5 accumulations to improve the signal-to-noise ratio. The spectral range should cover the expected vibrational modes.
- Data Processing:
 - The software will display the Raman spectrum as intensity versus Raman shift (in cm^{-1}).
 - Perform a baseline correction to remove any background fluorescence.
 - Identify and label the characteristic Raman peaks.

^{13}C NMR Spectroscopy Protocol (Solution)

This protocol details the steps for acquiring a ^{13}C NMR spectrum of **sodium gold cyanide** in solution.



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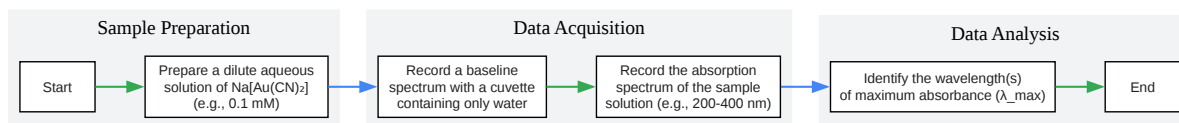
^{13}C NMR Experimental Workflow

- Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer.
- Sample Preparation:

- Dissolve approximately 10-20 mg of **sodium gold cyanide** in about 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube. D₂O acts as the solvent and provides the deuterium signal for the field-frequency lock.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of D₂O.
 - Shim the magnetic field to achieve good homogeneity and resolution.
 - Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Key parameters to consider are:
 - Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).
 - Acquisition time: Typically 1-2 seconds.
 - Relaxation delay (d1): A crucial parameter for quantitative results, but for simple identification, a delay of 2-5 seconds is often sufficient.
 - Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio, depending on the sample concentration.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Perform phase correction and baseline correction.
 - Reference the chemical shift scale. If an internal standard is not used, the solvent signal can be used as a secondary reference.
 - Identify the chemical shift of the cyanide carbon.

UV-Visible Spectroscopy Protocol (Solution)

This protocol describes how to obtain a UV-Vis absorption spectrum of an aqueous solution of **sodium gold cyanide**.



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UV-Vis Spectroscopy Workflow

- Instrument: A UV-Visible spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **sodium gold cyanide** in deionized water.
 - From the stock solution, prepare a dilute solution of a known concentration (e.g., in the micromolar to low millimolar range) suitable for UV-Vis analysis. The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0).
- Data Acquisition:
 - Use a pair of matched quartz cuvettes (as glass absorbs in the UV region).
 - Fill one cuvette with the solvent (deionized water) to serve as the blank.
 - Fill the other cuvette with the **sodium gold cyanide** solution.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
 - Replace the blank with the sample cuvette and record the absorption spectrum.

- Data Analysis:
 - The instrument software will automatically subtract the blank spectrum from the sample spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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